An In-depth Technical Guide to AP1867 and its Aminoethoxy Derivative in Targeted Protein Degradation
An In-depth Technical Guide to AP1867 and its Aminoethoxy Derivative in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of AP1867 and its functionalized analog, AP1867-3-(aminoethoxy). These molecules are pivotal tools in the field of targeted protein degradation, specifically within the dTAG system. This document details their mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of the underlying biological and experimental workflows.
Introduction to AP1867 and the dTAG System
AP1867 is a synthetic, cell-permeable ligand designed to selectively bind to a mutant form of the FK506-binding protein 12 (FKBP12), namely FKBP12F36V.[1] This engineered mutation creates a "hole" in the protein's binding pocket, allowing for high-affinity binding of the "bumped" AP1867 ligand, while having a significantly lower affinity for the wild-type FKBP12.[1] This specificity is the cornerstone of the degradation tag (dTAG) system, a powerful chemical biology tool for inducing rapid and selective degradation of a protein of interest (POI).[2][3]
AP1867-3-(aminoethoxy) is a derivative of AP1867 that incorporates an aminoethoxy linker.[4][5][6][7] This functional group serves as a chemical handle for the attachment of other molecules, most notably, ligands for E3 ubiquitin ligases.[4] The resulting heterobifunctional molecules, often referred to as PROTACs (Proteolysis Targeting Chimeras) or dTAG molecules, can simultaneously bind to an FKBP12F36V-tagged POI and an E3 ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the POI.[3][4]
Mechanism of Action
The dTAG system operates by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The process can be broken down into the following key steps:
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Tagging the Protein of Interest: The gene encoding the POI is genetically modified to include a sequence that codes for the FKBP12F36V tag. This can be achieved through various methods, including CRISPR/Cas9-mediated knock-in or transgenic expression.[3] The resulting fusion protein is expressed within the cell.
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Introduction of the dTAG Molecule: A dTAG molecule, which is a conjugate of an AP1867 derivative (like AP1867-3-(aminoethoxy)) and an E3 ligase ligand (e.g., a ligand for Cereblon or VHL), is introduced to the cells or organism.[8][9]
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Ternary Complex Formation: The dTAG molecule facilitates the formation of a ternary complex, bringing the FKBP12F36V-tagged POI into close proximity with the recruited E3 ubiquitin ligase.[10]
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Ubiquitination and Degradation: The E3 ligase then catalyzes the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[3][10]
This process is highly efficient and catalytic, as the dTAG molecule can be reused to induce the degradation of multiple POI molecules.[10]
Signaling Pathway Diagram
Caption: The dTAG system signaling pathway.
Quantitative Data
The following tables summarize key quantitative data for AP1867 and related dTAG molecules.
Table 1: Binding Affinities and Potency of AP1867
| Compound | Target | Parameter | Value | Reference |
| AP1867 | FKBP12F36V | IC50 | 1.8 nM | |
| AP1867 | Wild-type FKBP | Kd | 67 nM | [1] |
Table 2: Physicochemical Properties of AP1867 and AP1867-3-(aminoethoxy)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |
| AP1867 | C38H47NO11 | 693.78 | 195514-23-9 | [1] |
| AP1867-3-(aminoethoxy) | C38H50N2O9 | 678.81 | 2127390-15-0 | [7] |
Experimental Protocols
This section outlines generalized protocols for key experiments involving the dTAG system. Specific details may need to be optimized for the particular protein of interest and experimental setup.
Generation of FKBP12F36V-tagged Cell Lines
Objective: To create a stable cell line endogenously expressing the POI fused to the FKBP12F36V tag.
Methodology:
-
Design of Targeting Vector: A donor plasmid containing the FKBP12F36V coding sequence flanked by homology arms corresponding to the genomic locus of the POI is designed. The tag can be inserted at either the N- or C-terminus of the POI.
-
CRISPR/Cas9-mediated Genome Editing:
-
Co-transfect the target cells with the donor plasmid and a plasmid expressing Cas9 and a guide RNA (gRNA) specific to the desired insertion site.
-
Alternatively, deliver Cas9 protein and gRNA as a ribonucleoprotein complex along with the donor plasmid.
-
-
Selection and Clonal Isolation:
-
Select for successfully edited cells. This can be done by including a selection marker in the donor plasmid or by single-cell sorting.
-
Expand individual clones.
-
-
Validation:
-
Genomic DNA PCR and Sequencing: Confirm the correct in-frame insertion of the FKBP12F36V tag at the genomic level.
-
Western Blot: Verify the expression of the fusion protein at the expected molecular weight using antibodies against the POI and/or the FKBP12 tag.
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Experimental Workflow: Generation of Tagged Cell Line
Caption: Workflow for generating an FKBP12(F36V)-tagged cell line.
In Vitro Protein Degradation Assay
Objective: To assess the dose- and time-dependent degradation of the FKBP12F36V-tagged POI upon treatment with a dTAG molecule.
Methodology:
-
Cell Plating: Plate the validated FKBP12F36V-tagged cells in multi-well plates at an appropriate density.
-
dTAG Molecule Treatment:
-
Prepare a dilution series of the dTAG molecule (e.g., dTAG-13) in cell culture medium.
-
Treat the cells with the dTAG molecule at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis: Harvest the cells at the end of the treatment period and prepare whole-cell lysates.
-
Protein Quantification and Analysis:
-
Determine the total protein concentration of each lysate.
-
Analyze the levels of the POI-FKBP12F36V fusion protein by Western blot or quantitative mass spectrometry.
-
Include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities from the Western blots and normalize to the loading control and the vehicle-treated sample to determine the percentage of protein degradation.
In Vivo Protein Degradation Studies
Objective: To evaluate the efficacy of dTAG-mediated protein degradation in a living organism.
Methodology:
-
Animal Model: Utilize a mouse model with a knock-in of the FKBP12F36V tag on the endogenous POI.[11]
-
dTAG Molecule Formulation and Administration:
-
Formulate the dTAG molecule in a suitable vehicle for in vivo administration (e.g., a solution for intraperitoneal injection).[2]
-
Administer the dTAG molecule to the mice at the desired dose and schedule. Include a vehicle control group.
-
-
Tissue Collection and Processing:
-
At specified time points after administration, euthanize the mice and collect tissues of interest.
-
Prepare tissue lysates for protein analysis.
-
-
Analysis of Protein Degradation:
-
Analyze the levels of the POI-FKBP12F36V fusion protein in the tissue lysates by Western blot or other quantitative methods.
-
-
Pharmacokinetic and Pharmacodynamic Analysis (Optional):
-
Measure the concentration of the dTAG molecule in plasma and tissues over time (pharmacokinetics).
-
Correlate the dTAG molecule concentration with the extent of POI degradation (pharmacodynamics).
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Conclusion
AP1867 and its derivatives, such as AP1867-3-(aminoethoxy), are integral components of the dTAG system, a versatile and powerful technology for the targeted degradation of specific proteins. This system offers researchers an unprecedented level of control over protein abundance, enabling the study of protein function with high temporal resolution. The ability to rapidly and reversibly deplete a protein of interest in vitro and in vivo makes the dTAG system an invaluable tool for target validation in academic research and drug development.[3] The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists looking to implement this innovative technology in their research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AP1867-3-(aminoethoxy) - CD Bioparticles [cd-bioparticles.net]
- 6. ap1867-3-(aminoethoxy) — TargetMol Chemicals [targetmol.com]
- 7. AP1867-3-(aminoethoxy) | CymitQuimica [cymitquimica.com]
- 8. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation Tools: Overview and Future Perspectives [mdpi.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Generation of knock-in degron tags for endogenous proteins in mice using the dTAG system. | Tri-Institutional MD-PhD Program [mdphd.weill.cornell.edu]
